molecular formula C8H7FO B1349321 4-Fluoro-3-methylbenzaldehyde CAS No. 135427-08-6

4-Fluoro-3-methylbenzaldehyde

Cat. No. B1349321
Key on ui cas rn: 135427-08-6
M. Wt: 138.14 g/mol
InChI Key: NRFKZFFVTGGEQF-UHFFFAOYSA-N
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Patent
US06426360B1

Procedure details

5-Bromo-2-fluoro-toluene (26 mmol, 5.0 g) was dissolved in tetrahydrofuran (25 ml) and cooled to −78° C. t-Butyllithium (1.7 M in pentane, 31 ml) was added over 10 minutes. After 30 minutes, N,N-dimethylformamide (2.1 ml) was added. The reaction mixture was warmed to ambient over 30 minutes and 6% HCl (100 ml) was added with vigorous swirling. The mixture was extracted with ethyl acetate (200 ml). The organic layer was dried over MgSO4, then concentrated affording the title compound as an oil (3.6 g, ˜quant.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([F:9])=[C:6]([CH3:8])[CH:7]=1.C([Li])(C)(C)C.CN(C)[CH:17]=[O:18].Cl>O1CCCC1>[F:9][C:5]1[CH:4]=[CH:3][C:2]([CH:17]=[O:18])=[CH:7][C:6]=1[CH3:8]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C)F
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
31 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed
WAIT
Type
WAIT
Details
to ambient over 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=C(C=O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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